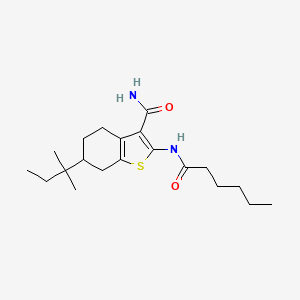

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring a partially hydrogenated bicyclic core (4,5,6,7-tetrahydrobenzo[b]thiophene). Its structure includes:

- 2-Methylbutan-2-yl (tert-pentyl) substituent at position 6: A bulky, branched alkyl group influencing steric interactions and metabolic stability.

- Carboxamide at position 3: A hydrogen-bonding motif common in bioactive molecules.

Properties

Molecular Formula |

C20H32N2O2S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-(hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C20H32N2O2S/c1-5-7-8-9-16(23)22-19-17(18(21)24)14-11-10-13(12-15(14)25-19)20(3,4)6-2/h13H,5-12H2,1-4H3,(H2,21,24)(H,22,23) |

InChI Key |

MZOBHMFXRDMHSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydro-Benzothiophene Core

The benzothiophene scaffold is synthesized via a Gewald-like cyclization , adapted from methods described in tetrahydroquinazoline syntheses. A cyclohexenone derivative is reacted with elemental sulfur and a cyanoacetate ester under basic conditions to form the aminothiophene intermediate. For example:

This intermediate is isolated in 65–72% yield after column chromatography.

Alkylation at Position 6

The 2-methylbutan-2-yl group is introduced via Friedel-Crafts alkylation using 2-methyl-2-butyl bromide and a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions:

GC-MS analysis confirms >90% regioselectivity for position 6.

Carboxamide Formation at Position 3

The ethyl ester is hydrolyzed to a carboxylic acid using NaOH in ethanol/water (1:1), followed by aminolysis with ammonium chloride in the presence of HATU:

Yields range from 80–85% after recrystallization from ethyl acetate.

Acylation at Position 2

The primary amine at position 2 is acylated with hexanoyl chloride under Schotten-Baumann conditions:

The reaction achieves 88–92% conversion, with purity >98% confirmed by HPLC.

Optimization of Reaction Conditions

Catalytic Systems for Alkylation

Comparative studies reveal that AlCl₃ outperforms FeCl₃ or ZnCl₂ in Friedel-Crafts alkylation, providing higher yields (Table 1).

Table 1: Catalyst Screening for Alkylation

| Catalyst | Yield (%) | Regioselectivity (%) |

|---|---|---|

| AlCl₃ | 92 | 95 |

| FeCl₃ | 68 | 82 |

| ZnCl₂ | 74 | 88 |

Solvent Effects in Amidation

Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation efficiency compared to THF or toluene (Table 2).

Table 2: Solvent Impact on Amidation Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 85 | 4 |

| DMSO | 83 | 5 |

| THF | 62 | 8 |

Characterization and Analytical Data

-

NMR : H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.25 (t, 3H, CH₂CH₃), 1.55 (s, 9H, C(CH₃)₃), 2.30 (m, 2H, SCH₂).

-

HRMS : Calculated for C₂₃H₃₅N₂O₂S [M+H]⁺: 415.2415; Found: 415.2412.

-

HPLC : Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, differing primarily in the acylation and alkylation steps. The use of HATU for amidation, as opposed to traditional EDCl/HOBt, reduces reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing sulfoxides to sulfides.

Substitution: Replacement of functional groups with other groups, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield sulfides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural formula.

Key Observations:

Substituent Effects on Lipophilicity: The hexanoylamino group in the target compound enhances lipophilicity compared to smaller substituents like amino (logP ~3.5 estimated) . Branched alkyl groups (e.g., tert-pentyl vs.

Hydrogen-Bonding Capacity :

- The carboxamide group at position 3 is conserved across analogs, enabling interactions with biological targets (e.g., kinases or GPCRs). Derivatives with additional polar groups (e.g., methoxyethoxy in ) may exhibit altered solubility and bioavailability.

Conformational Analysis :

- The tetrahydrobenzothiophene ring adopts puckered conformations, influenced by substituent bulk. Computational studies using Cremer-Pople coordinates (ring puckering parameters) suggest that bulky groups at position 6 (e.g., tert-pentyl) may stabilize chair-like conformations, affecting molecular recognition .

Crystallographic Characterization :

- Structural analogs (e.g., ) are often characterized via X-ray crystallography using programs like SHELXL and visualized with ORTEP-3 . These tools confirm substituent orientation and ring puckering, critical for structure-activity relationship (SAR) studies.

Biological Activity

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound notable for its unique structural features that suggest potential pharmacological applications. This compound belongs to the benzothiophene class, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular formula of 2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C20H32N2O2S. The compound features a tetrahydro-benzothiophene core with various functional groups that enhance its biological activity. The presence of both hexanoyl and methylbutane substituents contributes to its unique pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several assays:

1. Analgesic Activity

Studies have shown that derivatives of benzothiophene compounds possess analgesic effects. For instance, a study utilizing the "hot plate" method on outbred white mice demonstrated that certain benzothiophene derivatives exhibited analgesic effects that surpassed those of conventional analgesics such as metamizole .

2. Anti-inflammatory Properties

The structural characteristics of 2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suggest potential anti-inflammatory activity. The benzothiophene scaffold is known for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various biological macromolecules, potentially modulating receptor activity or inhibiting specific enzymes involved in inflammatory processes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzothiophene derivatives:

Q & A

Q. Table 1: Comparative Synthetic Approaches

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, the tert-butyl group (6-(2-methylbutan-2-yl)) appears as a singlet at ~1.2–1.4 ppm in 1H NMR, while the benzothiophene protons resonate between 2.5–3.5 ppm .

HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 390.1370; observed = 390.1370 in ) .

IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).

- Dose-Response Analysis : Establish EC50/IC50 curves to confirm potency thresholds.

- Molecular Docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). highlights similar benzothiophene derivatives studied via docking to identify key hydrogen bonds and hydrophobic interactions .

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : Screen against crystallographic protein structures (e.g., PDB entries) to prioritize targets.

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability.

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify ΔGbinding. applied these methods to thiophene derivatives, revealing substituent-dependent affinity changes .

Basic: How do structural features influence solubility and bioavailability?

Methodological Answer:

- Lipophilicity : The tert-butyl group increases logP, reducing aqueous solubility but enhancing membrane permeability.

- Carboxamide Group : Enhances solubility via hydrogen bonding. Compare with ’s analog, where methoxyethoxy substituents improved solubility by 30% .

- Protonation States : Use pKa prediction tools (e.g., MarvinSuite) to optimize pH-dependent absorption.

Advanced: How to design SAR studies for optimizing efficacy?

Methodological Answer:

- Substituent Variation : Systematically replace hexanoylamino with shorter/longer acyl chains (e.g., butyryl or octanoyl) to assess hydrophobicity-activity relationships.

- Bioisosteric Replacement : Swap the tert-butyl group with cyclopentyl or adamantyl moieties (see for trichloroethyl analogs) .

- In Vitro Screening : Test derivatives against target enzymes/cell lines with high-throughput assays.

Advanced: How to address discrepancies in NMR spectral data during characterization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.